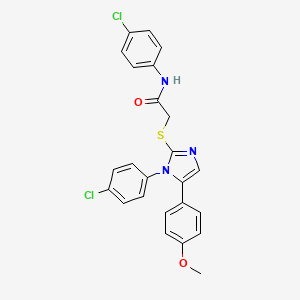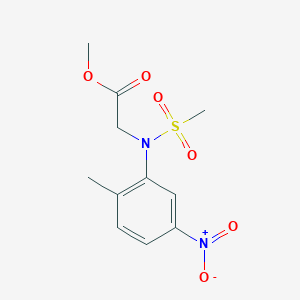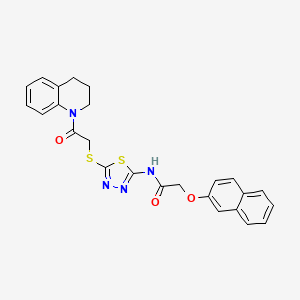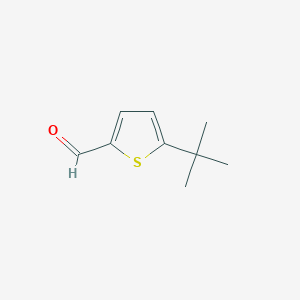![molecular formula C23H21FN4OS B2905553 2-[(2-fluorobenzyl)thio]-9-(4-methylphenyl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one CAS No. 536982-09-9](/img/structure/B2905553.png)
2-[(2-fluorobenzyl)thio]-9-(4-methylphenyl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound “2-[(2-fluorobenzyl)thio]-9-(4-methylphenyl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one” is a complex organic molecule. It contains a 1,2,4-triazole ring, which is a type of heterocyclic compound. These types of compounds are present in an array of pharmaceuticals and biologically important compounds used in drug-discovery studies against various diseases .
Molecular Structure Analysis
The molecular structure of this compound is complex, with multiple rings and functional groups. The 1,2,4-triazole ring is a key feature, and it’s known to interact with biological receptors through hydrogen-bonding and dipole interactions . Unfortunately, the specific molecular structure analysis for this compound is not available in the retrieved papers.科学研究应用
Anticancer Activity
Compounds with the 1,2,4-triazole moiety have been studied for their potential anticancer properties. The ability to interact with various biological targets makes them suitable candidates for drug development in oncology. The specific compound could be explored for its efficacy against certain types of cancer cells, particularly by studying its interaction with enzymes or receptors that are overexpressed in cancerous tissues .
Antimicrobial Properties
The triazoloquinazolinone derivatives are also known for their antimicrobial activity. Research could focus on the compound’s effectiveness against a range of pathogenic bacteria and fungi, potentially leading to the development of new antibiotics or antifungal agents. Its mechanism of action could involve the inhibition of essential enzymes or interference with cell wall synthesis in microbes .
Analgesic and Anti-inflammatory Uses
The analgesic and anti-inflammatory effects of triazoloquinazolinone compounds make them interesting for the treatment of pain and inflammation. Studies could investigate the compound’s ability to modulate inflammatory pathways or its interaction with pain receptors, which could lead to new treatments for chronic pain conditions .
Antioxidant Effects
Oxidative stress is implicated in many diseases, and antioxidants are crucial in mitigating these effects. The compound’s potential antioxidant activity could be assessed by its ability to scavenge free radicals or enhance the body’s endogenous antioxidant systems. This could have implications for diseases where oxidative stress plays a role, such as neurodegenerative disorders .
Enzyme Inhibition
Triazoloquinazolinone derivatives can act as enzyme inhibitors, which is valuable in the treatment of various diseases. For example, they can inhibit carbonic anhydrase, which has applications in glaucoma treatment, or cholinesterase, which is relevant for treating Alzheimer’s disease. The compound could be studied for its specificity and potency against a range of enzymes .
Antiviral and Antitubercular Potential
The compound’s structure allows for the possibility of antiviral and antitubercular activity. Research could explore its use in treating viral infections, including HIV, or tuberculosis. The mechanism might involve the inhibition of viral replication or the targeting of mycobacterial cells .
安全和危害
未来方向
The field of 1,2,4-triazole-containing compounds is a vibrant area of research, with potential applications in pharmaceuticals and other areas. Future research will likely continue to explore new and efficient methodologies for synthesizing these compounds, as well as investigating their properties and potential applications .
作用机制
Target of Action
The compound, also known as 2-[(2-fluorobenzyl)thio]-9-(4-methylphenyl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one, is a derivative of the 1,2,4-triazolo[3,4-b][1,3,4]thiadiazine scaffold Similar compounds have been found to interact with a variety of enzymes and receptors .
Mode of Action
The ability of hydrogen bond accepting and donating characteristics makes this core a much précised pharmacophore with a bioactive profile, as it can make specific interactions with different target receptors .
Biochemical Pathways
Similar compounds have been found to exhibit diverse pharmacological activities, including anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, and enzyme inhibitory activities .
Pharmacokinetics
In silico pharmacokinetic and molecular modeling studies have been summarized for similar compounds .
Action Environment
The structure–activity relationship of biologically important 1,2,4-triazolo[3,4-b][1,3,4]thiadiazines, which have profound importance in drug design, discovery, and development, has been discussed .
属性
IUPAC Name |
2-[(2-fluorophenyl)methylsulfanyl]-9-(4-methylphenyl)-5,6,7,9-tetrahydro-4H-[1,2,4]triazolo[5,1-b]quinazolin-8-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21FN4OS/c1-14-9-11-15(12-10-14)21-20-18(7-4-8-19(20)29)25-22-26-23(27-28(21)22)30-13-16-5-2-3-6-17(16)24/h2-3,5-6,9-12,21H,4,7-8,13H2,1H3,(H,25,26,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SIPQPBVPHUAFTB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2C3=C(CCCC3=O)NC4=NC(=NN24)SCC5=CC=CC=C5F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21FN4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-{[(2-fluorophenyl)methyl]sulfanyl}-9-(4-methylphenyl)-4H,5H,6H,7H,8H,9H-[1,2,4]triazolo[3,2-b]quinazolin-8-one | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2,4-difluoro-N-[3-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]benzenesulfonamide](/img/structure/B2905471.png)

![4-methyl-N-((6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)thiazole-5-carboxamide](/img/structure/B2905474.png)
![cyclohexyl(4-(3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone](/img/structure/B2905475.png)

![N-(1-(3-(tert-butyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-N-methylcyclohexanesulfonamide](/img/structure/B2905481.png)
![2-[4-(2-Fluorophenyl)-tetrahydro-2H-pyran-4-yl]acetic acid](/img/structure/B2905483.png)
![6-Fluoro-N-[1-[(2-methoxyphenyl)methyl]piperidin-4-yl]pyridine-3-carboxamide](/img/structure/B2905486.png)

![propan-2-yl 4-[3-(4-fluorophenyl)-1-phenyl-1H-pyrazol-4-yl]-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B2905488.png)


